![molecular formula C10H15Cl B8804074 2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE CAS No. 30897-76-8](/img/structure/B8804074.png)
2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings, which include a cyclopentane and a cyclopropane ring. The presence of a chloromethyl group and two methyl groups at specific positions on the bicyclic framework adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Chloromethylation: The introduction of the chloromethyl group can be achieved through a chloromethylation reaction. This involves the reaction of the bicyclic precursor with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Methylation: The addition of methyl groups can be carried out using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Scientific Research Applications
2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): A related bicyclic compound with a similar structure but lacking the chloromethyl and dimethyl groups.
Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-: Another bicyclic compound with different substituents.
Uniqueness
2-(CHLOROMETHYL)-6,6-DIMETHYLBICYCLO[3.1.1]HEPT-2-ENE is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. The combination of the bicyclic framework with specific substituents makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
30897-76-8 |
|---|---|
Molecular Formula |
C10H15Cl |
Molecular Weight |
170.68 g/mol |
IUPAC Name |
2-(chloromethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H15Cl/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3 |
InChI Key |
HJMBBNXCSKYLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,6-Trimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B8803997.png)
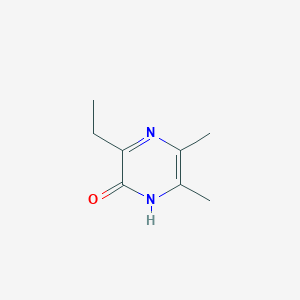
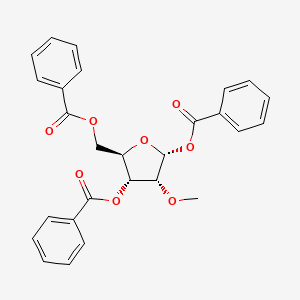

![(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B8804026.png)

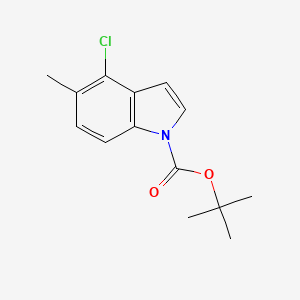
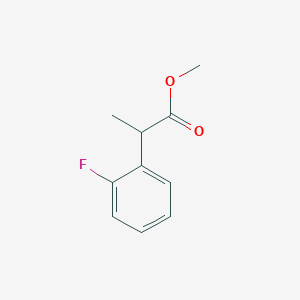

![6-Methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8804107.png)
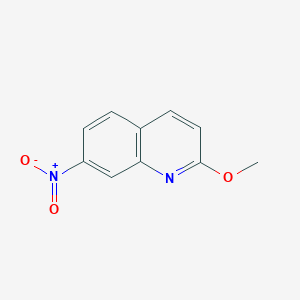
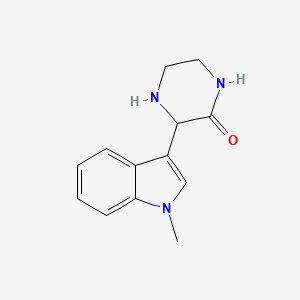
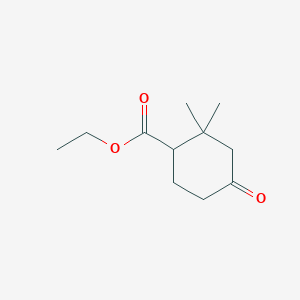
![6-Fluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B8804141.png)
